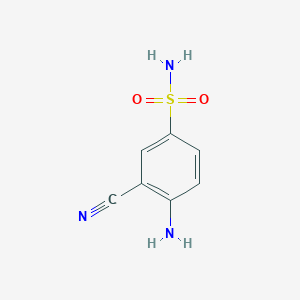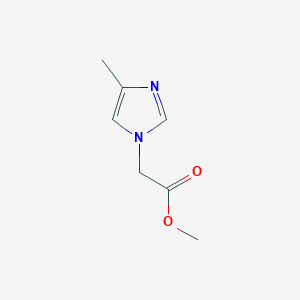
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
説明
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride, also known as CPQ or CPQ dihydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. CPQ is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various physiological and pathological processes in the brain.
作用機序
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. The NMDA receptor is a ligand-gated ion channel that allows the influx of calcium ions into the neuron, leading to the activation of various signaling pathways. By blocking the NMDA receptor, this compound can modulate these signaling pathways and affect various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. Studies have shown that this compound can modulate synaptic plasticity, learning, and memory. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. This compound is also commercially available from various chemical suppliers, making it easily accessible to researchers. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain. Additionally, this compound can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride has many potential future directions for scientific research. One potential direction is the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. This compound and other NMDA receptor antagonists have shown promise in preclinical studies, but more research is needed to develop safe and effective drugs for human use. Another potential direction is the use of this compound as a tool for studying the role of the NMDA receptor in various physiological and pathological processes. This compound can be used in combination with other drugs or genetic manipulations to elucidate the complex signaling pathways that are regulated by the NMDA receptor. Overall, this compound has the potential to be a valuable tool for advancing our understanding of the brain and developing new treatments for neurological disorders.
科学的研究の応用
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride has been used extensively in scientific research to study the NMDA receptor and its role in various neurological disorders. The NMDA receptor is involved in synaptic plasticity, learning, memory, and other cognitive functions. Dysregulation of the NMDA receptor has been implicated in many neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
2-N-cyclopropyl-3-N-piperidin-4-ylquinoxaline-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-2-4-14-13(3-1)20-15(18-11-5-6-11)16(21-14)19-12-7-9-17-10-8-12;/h1-4,11-12,17H,5-10H2,(H,18,20)(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKXLXOFBATLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2NC4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671409 | |
| Record name | N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185319-96-3 | |
| Record name | N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Furo[2,3-C]pyridine-2-carbonyl chloride](/img/structure/B1500520.png)


![6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1500523.png)